molecular formula C22H31F3N2O B6016140 7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane

Katalognummer B6016140
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: VEMOFOQDDSIDKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'ITD-1' and is a spirocyclic compound that has a unique structure. In

Wirkmechanismus

The mechanism of action of ITD-1 involves the inhibition of ILK. ILK is a protein that plays a key role in cell growth and survival. ITD-1 binds to the ATP-binding site of ILK and inhibits its activity. This leads to the induction of apoptosis in cancer cells and the inhibition of their growth.
Biochemical and Physiological Effects:
ITD-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, ITD-1 has also been shown to have anti-inflammatory effects. Studies have shown that ITD-1 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of ITD-1 is its specificity for ILK. ITD-1 has been shown to selectively inhibit ILK without affecting other kinases. This makes it a useful tool for studying the role of ILK in various cellular processes. However, one of the limitations of ITD-1 is its low solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the research on ITD-1. One area of research is the development of more potent and selective ILK inhibitors. Another area of research is the exploration of the potential of ITD-1 as a therapeutic agent for other diseases, such as inflammatory bowel disease and cardiovascular disease. Additionally, the use of ITD-1 as a tool for studying the role of ILK in various cellular processes is an area of ongoing research.
Conclusion:
In conclusion, ITD-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure and specificity for ILK make it a useful tool for studying the role of ILK in various cellular processes. Further research on ITD-1 may lead to the development of new and more effective therapies for various diseases.

Synthesemethoden

The synthesis of ITD-1 is a multi-step process that involves several chemical reactions. The first step involves the reaction between N-benzylcinnamamide and 4,4,4-trifluorobutanoyl chloride in the presence of a base to form the intermediate compound, N-benzyl-4,4,4-trifluorobutanamide. This intermediate is then reacted with 2-isopropyl-2-oxazoline in the presence of a catalyst to form the key intermediate, 7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2-oxazoline. Finally, this intermediate is reacted with ammonia in the presence of a reducing agent to form ITD-1.

Wissenschaftliche Forschungsanwendungen

ITD-1 has been studied extensively for its potential applications in the field of medicine. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that ITD-1 inhibits the growth of cancer cells by targeting the protein, integrin-linked kinase (ILK). ILK is a key regulator of cell growth and survival, and its inhibition by ITD-1 leads to the induction of apoptosis in cancer cells.

Eigenschaften

IUPAC Name

4,4,4-trifluoro-1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3N2O/c1-17(2)19-6-4-18(5-7-19)14-26-12-3-9-21(15-26)11-13-27(16-21)20(28)8-10-22(23,24)25/h4-7,17H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMOFOQDDSIDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.